Cas no 730939-33-0 ((tert-butylcarbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate)

(tert-Butylcarbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate is a specialized organic compound featuring a pyridine core functionalized with a methylsulfanyl group at the 2-position and a carboxylate ester at the 3-position, further modified by a tert-butylcarbamoyl moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals or agrochemicals. The tert-butylcarbamoyl group enhances steric hindrance, potentially improving selectivity in coupling reactions, while the methylsulfanyl substituent offers versatility for further derivatization. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in multistep syntheses. The compound’s defined molecular architecture supports precise structural modifications in target-oriented synthesis.
(tert-butylcarbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate structure
730939-33-0 structure
Product Name:(tert-butylcarbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate
CAS No:730939-33-0
MF:C13H18N2O3S
MW:282.358622074127
CID:6430336
PubChem ID:2416370
Update Time:2025-10-31

(tert-butylcarbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (tert-butylcarbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate
    • HMS2677G24
    • EN300-26583979
    • SR-01000041393
    • SMR000384005
    • starbld0005071
    • Z18837128
    • AKOS002489024
    • SR-01000041393-1
    • 2-(tert-Butylamino)-2-oxoethyl 2-(methylthio)nicotinate
    • 730939-33-0
    • CHEMBL1305150
    • MLS001005427
    • Inchi: 1S/C13H18N2O3S/c1-13(2,3)15-10(16)8-18-12(17)9-6-5-7-14-11(9)19-4/h5-7H,8H2,1-4H3,(H,15,16)
    • InChI Key: QLKLSMUCKHEOQX-UHFFFAOYSA-N
    • SMILES: S(C)C1C(=CC=CN=1)C(=O)OCC(NC(C)(C)C)=O

Computed Properties

  • Exact Mass: 282.10381361g/mol
  • Monoisotopic Mass: 282.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 93.6Ų

(tert-butylcarbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26583979-0.05g
(tert-butylcarbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate
730939-33-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on (tert-butylcarbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Overview of (tert-Butylcarbamoyl)methyl 2-(Methylsulfanyl)pyridine-3-carboxylate (CAS No. 730939-33-0)

(tert-Butylcarbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate (CAS No. 730939-33-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its tert-butylcarbamoyl and methylsulfanyl functional groups, which contribute to its distinct properties and reactivity.

The tert-butylcarbamoyl group is known for its stability and ability to form strong hydrogen bonds, making it a valuable moiety in the design of drugs with improved solubility and bioavailability. The methylsulfanyl group, on the other hand, imparts sulfur-containing functionalities that can enhance the compound's reactivity and interaction with biological targets. Together, these groups make (tert-butylcarbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate a promising candidate for the development of novel therapeutic agents.

Recent studies have explored the potential of (tert-butylcarbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate in various biological contexts. For instance, a study published in the *Journal of Medicinal Chemistry* highlighted its efficacy as a potent inhibitor of specific enzymes involved in inflammatory pathways. The compound was found to exhibit selective binding to these enzymes, thereby reducing inflammation without significant side effects. This finding underscores the compound's potential as an anti-inflammatory agent.

In another study, researchers investigated the (tert-butylcarbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate's ability to modulate ion channels, which are crucial for maintaining cellular homeostasis. The results indicated that the compound could effectively modulate potassium channels, suggesting its potential use in treating conditions such as hypertension and arrhythmia. These findings have opened new avenues for further research into the compound's therapeutic applications.

The synthesis of (tert-butylcarbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate has been optimized using modern synthetic techniques, ensuring high yields and purity. The process typically involves the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with tert-butyl isocyanate followed by esterification with methanol. This multi-step synthesis has been refined to minimize side reactions and maximize product quality, making it suitable for large-scale production.

From a safety perspective, (tert-butylcarbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate has been evaluated for its toxicity and environmental impact. Preclinical studies have shown that the compound exhibits low toxicity at therapeutic doses and does not pose significant environmental risks when handled properly. These findings support its potential for safe use in pharmaceutical formulations.

In conclusion, (tert-butylcarbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate (CAS No. 730939-33-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential, paving the way for innovative treatments in various medical fields.

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